5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-
Description
Significance of Triazolo[5,1-a]isoindole Scaffolds in Advanced Chemical Research
The triazolo[5,1-a]isoindole scaffold is a rigid, planar heterocyclic system that has garnered substantial attention in the field of medicinal chemistry and materials science. Its unique electronic and steric properties make it a privileged structure in the design of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The fusion of the electron-rich triazole ring with the isoindole moiety creates a unique pharmacophore that can interact with various biological targets.
The exploration of substituted derivatives, such as those with an aryl group at the 2-position, has been a fertile ground for the development of new lead compounds in drug discovery. ontosight.ai The phenyl substitution in 2-phenyl-5H-s-Triazolo[5,1-a]isoindole can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy. The planarity of the fused ring system allows for potential intercalation with DNA or interaction with flat receptor binding sites, a characteristic often sought in the design of anticancer agents.
Table 1: Reported Biological Activities of Triazolo[5,1-a]isoindole Derivatives
| Biological Activity | Description |
| Anticancer | Inhibition of cancer cell line growth. ontosight.ai |
| Antimicrobial | Activity against various microorganisms. ontosight.ai |
| Antiviral | Potential applications in antiviral therapies. ontosight.ai |
Historical Context and Evolution of Isoindole and Triazole Fused Heterocycles
The development of fused heterocyclic systems is a story of incremental advancements in synthetic methodology and a growing understanding of structure-activity relationships. The journey to the synthesis and study of 5H-s-Triazolo[5,1-a]isoindole, 2-phenyl- is built upon the rich histories of its constituent heterocycles: isoindole and triazole.
Isoindole, an isomer of indole (B1671886), was for a long time a chemical curiosity due to its inherent instability. Early synthetic routes were often low-yielding and not amenable to the creation of a diverse range of derivatives. However, the 20th century saw significant progress in isoindole chemistry, with the development of more robust synthetic methods that allowed for the exploration of its chemical reactivity and potential applications.
Similarly, the chemistry of triazoles, five-membered heterocycles containing three nitrogen atoms, has a long and storied past. The discovery and synthetic exploration of 1,2,4-triazoles, in particular, have been driven by their wide-ranging applications in pharmaceuticals and agrochemicals.
The conceptual and synthetic fusion of these two important heterocyclic motifs into the triazolo[5,1-a]isoindole system represents a more recent chapter in heterocyclic chemistry. Early methods for the construction of such fused systems often involved multi-step sequences, including condensation and cyclization reactions. ontosight.ai The evolution of synthetic strategies has been marked by a drive towards efficiency and elegance, with modern approaches focusing on one-pot reactions and the use of novel catalytic systems to construct this complex scaffold with greater control and in higher yields.
Structural Elucidation and Nomenclatural Considerations for 5H-s-Triazolo[5,1-a]isoindole, 2-phenyl-
The definitive identification and characterization of 5H-s-Triazolo[5,1-a]isoindole, 2-phenyl- rely on a combination of spectroscopic techniques and a systematic approach to chemical nomenclature.
Physicochemical Properties:
Basic physicochemical data for the compound are essential for its identification and handling. echemi.comchembk.com
Table 2: Physicochemical Properties of 2-phenyl-5H-s-Triazolo[5,1-a]isoindole
| Property | Value |
| CAS Number | 57312-00-2 echemi.com |
| Molecular Formula | C₁₅H₁₁N₃ echemi.com |
| Molecular Weight | 233.27 g/mol echemi.com |
| Exact Mass | 233.0953 g/mol echemi.com |
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure. For instance, in similar fused heterocyclic systems, the aromatic protons of the phenyl and isoindole moieties would be expected to appear in the downfield region of the ¹H NMR spectrum, while the methylene (B1212753) protons of the 5H-position would likely appear as a singlet in the upfield region. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular formula, while the fragmentation pattern can offer insights into the connectivity of the different structural components.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=N and C=C stretching vibrations, would be expected in the IR spectrum of this compound. ontosight.ai
Nomenclatural Considerations:
The systematic name, 5H-s-Triazolo[5,1-a]isoindole, 2-phenyl-, is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for fused heterocyclic systems. The nomenclature can be broken down as follows:
Parent Heterocycle: Isoindole is chosen as the parent or base component.
Fused Ring: The triazole ring is considered the attached component and is indicated by the prefix "Triazolo". The "s" or "1,2,4" specifies the arrangement of the nitrogen atoms in the triazole ring.
Fusion Locants: The "[5,1-a]" notation indicates the atoms of the triazole ring and the side of the isoindole ring where the fusion occurs. The numbering of the fused system follows a specific set of rules to ensure a unique and unambiguous name.
Indicated Hydrogen: The "5H" specifies the location of a saturated carbon atom in the otherwise unsaturated ring system.
Substituent: The "2-phenyl-" indicates the presence of a phenyl group attached to the second position of the fused triazolo[5,1-a]isoindole ring system.
This systematic approach to nomenclature is vital for the clear and unambiguous communication of chemical structures in the scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57312-00-2 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C15H11N3/c1-2-6-11(7-3-1)14-16-15-13-9-5-4-8-12(13)10-18(15)17-14/h1-9H,10H2 |
InChI Key |
LRWMMTRDMNVTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 5h S Triazolo 5,1 a Isoindole, 2 Phenyl and Analogues
Classical Approaches to Triazolo(5,1-a)isoindole Ring Systems
Traditional methods for the synthesis of the triazolo[5,1-a]isoindole framework have historically relied on well-established organic reactions, primarily focusing on cyclization and condensation strategies. These methods, while foundational, often require multi-step procedures and sometimes harsh reaction conditions.
Cyclization Reactions in the Formation of Fused Heterocycles
Intramolecular cyclization is a cornerstone in the synthesis of fused heterocyclic systems like 2-phenyl-5H-s-Triazolo[5,1-a]isoindole. This approach typically involves the formation of a key bond to close the ring system from a pre-functionalized linear precursor. A common strategy involves the cyclization of an appropriately substituted isoindoline (B1297411) or phthalimide (B116566) derivative with a triazole precursor.
For instance, one classical approach involves the reaction of a 2-amino-isoindoline derivative with a reagent that provides the remaining atoms for the triazole ring, followed by an intramolecular cyclization. The driving force for this reaction is the formation of a stable, aromatic fused heterocyclic system. While specific examples detailing the synthesis of the 2-phenyl derivative via this exact route are not extensively documented in readily available literature, the general principle is a fundamental concept in heterocyclic chemistry.
A plausible synthetic pathway could involve the intramolecular cyclization of a precursor such as N-(2-(azidomethyl)benzylidene)aniline. In this hypothetical reaction, the azide (B81097) and the imine functionalities would react under thermal or catalytic conditions to form the fused triazole ring.
Table 1: Examples of Cyclization Reactions in Fused Heterocycle Synthesis
| Starting Material | Reagent/Condition | Product | Reference |
| 2-Alkynyl phenols and tosylanilines | Copper chloride, Cesium carbonate | 2-Substituted benzo[b]furans and indoles | nih.gov |
| N-(2-pyridyl)amidines | Electrolysis, nBu4NBr | 1,2,4-Triazolo[1,5-a]pyridines | researchgate.net |
| 2-Azidobenzaldehyde, Phenylchalcogenylacetonitrile | Potassium carbonate | 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines | semanticscholar.org |
Condensation Processes in Triazole-Isoindole Linkage
Condensation reactions are pivotal in forming the initial linkages between the isoindole and triazole moieties. These reactions typically involve the formation of a carbon-nitrogen bond with the elimination of a small molecule, such as water. A well-established method is the reaction between a hydrazine (B178648) derivative and a dicarbonyl compound or its equivalent.
In the context of 2-phenyl-5H-s-Triazolo[5,1-a]isoindole synthesis, a key step could be the condensation of a phthalaldehyde or a related derivative with 3-amino-5-phenyl-1H-1,2,4-triazole. This reaction would form an intermediate which then undergoes cyclization to yield the final fused ring system. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown the formation of stable hemiaminals and Schiff bases, which are key intermediates in such transformations. nih.govnih.govresearchgate.net The solvent and temperature can significantly influence the reaction outcome, with apolar aprotic solvents sometimes favoring hemiaminal formation. nih.govresearchgate.net
Another classical approach is the reaction of 2-aminophthalimide with benzohydrazide. This condensation, followed by cyclodehydration, would lead to the formation of the desired triazolo-isoindole scaffold. The reaction of oxazolones with phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones is an analogous condensation-cyclization process. derpharmachemica.com
Modern Advancements in Synthesis of 5H-s-Triazolo(5,1-a)isoindole Derivatives
Recent years have witnessed the development of more efficient and versatile synthetic methods for constructing complex heterocyclic frameworks. These modern approaches, including one-pot multicomponent reactions, metal-catalyzed cascade reactions, and green chemistry principles, offer significant advantages over classical methods in terms of atom economy, step economy, and environmental impact.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. derpharmachemica.comniscpr.res.innih.govscipublications.com This strategy is highly desirable for the synthesis of 2-phenyl-5H-s-Triazolo[5,1-a]isoindole and its analogues due to its efficiency and convergence.
A hypothetical MCR for the synthesis of the target compound could involve the reaction of phthalaldehyde, hydrazine, and benzonitrile (B105546) in the presence of a suitable catalyst. This would assemble the fused heterocyclic system in a single step, avoiding the isolation of intermediates. While specific literature detailing this exact MCR for the target molecule is sparse, the principle has been successfully applied to the synthesis of related fused triazole systems. For example, the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from phthalimide, hydrazine hydrate, an aldehyde, and malononitrile (B47326) has been reported. derpharmachemica.comniscpr.res.in
Table 2: Examples of One-Pot Multicomponent Reactions for Heterocycle Synthesis
| Reactants | Catalyst/Solvent | Product | Reference |
| Phthalhydrazide, Aromatic propargyloxy aldehydes, Active methylene (B1212753) compounds, Azides | Cu(OAc)2/Sodium ascorbate, p-toluenesulfonic acid | Triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives | researchgate.netnih.gov |
| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | Proline / Ethanol:Water | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | niscpr.res.in |
Metal-Catalyzed Cascade Reactions (e.g., Copper-Catalyzed)
Metal-catalyzed cascade reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of multiple bonds in a single, uninterrupted sequence. Copper catalysis, in particular, has been extensively utilized for the synthesis of nitrogen-containing heterocycles due to its low cost, low toxicity, and versatile reactivity. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comdocumentsdelivered.commdpi.com
The synthesis of 2-phenyl-5H-s-Triazolo[5,1-a]isoindole could be envisioned through a copper-catalyzed intramolecular cyclization of a suitable precursor. For instance, a copper-catalyzed tandem Sonogashira coupling/cyclization reaction has been successfully employed for the synthesis of nih.govasianpubs.orgnih.govtriazolo[5,1-a]isoquinolines. documentsdelivered.com A similar strategy could be adapted for the isoindole analogue.
Furthermore, copper-catalyzed multicomponent reactions are also a viable approach. The copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been used to selectively synthesize 2-(1,2,3-triazoyl)quinazolinones. mdpi.comnih.gov This methodology highlights the potential of copper catalysis in constructing complex fused heterocycles. A copper-catalyzed one-pot cascade cyclization of 2-(1-(acetyloxy)propargyl)benzaldehydes with o-phenylenediamines has also been developed for the synthesis of isoindolo[2,1-a]quinoxalines. nih.govresearchgate.netresearchgate.net
Table 3: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis
| Starting Materials | Catalyst System | Product | Reference |
| 2-Alkynyl phenols | CuCl, Cs2CO3 | 2-Substituted benzo[b]furans | nih.gov |
| 2-Alkynyl tosylanilines | CuCl, Cs2CO3 | 2-Substituted indoles | nih.gov |
| o-Chlorinated arylhydrazones | CuI, 1,10-phenanthroline, KOH | N-phenyl- and N-thiazolyl-1H-indazoles | nih.gov |
| 2-Azidobenzaldehyde, Anthranilamide, Terminal alkynes | CuI, Et3N | 2-(1,2,3-Triazoyl)quinazolinones | mdpi.comnih.gov |
Green Chemistry and Sustainable Synthesis Principles for Fused Triazole Scaffolds
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.govnih.govresearchgate.net For the synthesis of fused triazole scaffolds like 2-phenyl-5H-s-Triazolo[5,1-a]isoindole, green approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.
Ultrasound and microwave irradiation are two key technologies that align with green chemistry principles by often reducing reaction times, improving yields, and minimizing the use of hazardous solvents. nih.govresearchgate.netnih.govmdpi.comasianpubs.orgnih.govresearchgate.netscielo.brbohrium.com Ultrasound-assisted synthesis has been successfully employed for the preparation of various 1,2,4-triazole (B32235) derivatives, offering high yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.netnih.govasianpubs.orgresearchgate.net Similarly, microwave-assisted synthesis has proven to be an efficient method for the synthesis of a wide range of triazole derivatives, often under solvent-free conditions. scipublications.commdpi.comnih.govscielo.brbohrium.com
The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and heterogeneous catalysts that can be easily recovered and reused are also central to sustainable synthesis. For example, copper oxide nanoparticles supported on activated carbon have been used as an efficient and recyclable catalyst for the synthesis of 2H-indazoles and quinazolines in PEG-400 as a green solvent. nih.gov
Table 4: Green Chemistry Approaches in Heterocyclic Synthesis
| Reaction Type | Green Technology/Principle | Product | Reference |
| Synthesis of 1,2,4-triazole derivatives | Ultrasound irradiation | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | nih.gov |
| Synthesis of 1,2,4-triazole derivatives | Microwave irradiation | Various triazole derivatives | mdpi.comnih.govscielo.brbohrium.com |
| Synthesis of 2H-indazoles and quinazolines | Heterogeneous copper catalyst, Green solvent (PEG-400) | 2H-indazoles and quinazolines | nih.gov |
Precursor Chemistry and Intermediate Transformations in Triazolo(5,1-a)isoindole Synthesis
The synthesis of the 5H-s-Triazolo(5,1-a)isoindole scaffold is not a trivial process and hinges on the successful formation of key precursors and intermediates. The assembly of the fused triazole and isoindole ring systems requires specific chemical transformations that build the heterocyclic core step-by-step.
Role of Schiff Bases in Triazolo[1,5-a]quinazoline and Related Syntheses
Schiff bases, or imines, are crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, including 1,2,4-triazole derivatives which are precursors to fused systems like triazoloquinazolines and triazoloisoindoles. benthamdirect.comresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the context of triazole synthesis, a common pathway involves reacting a compound containing a hydrazide or amino-triazole moiety with various aromatic aldehydes. benthamdirect.comnih.gov
The formation of the Schiff base introduces a C=N double bond which is susceptible to nucleophilic attack, facilitating subsequent cyclization reactions to form the triazole ring or fuse it to another ring system. benthamdirect.com For instance, 4-amino-1,2,4-triazole (B31798) can be reacted with different aldehydes to form Schiff base derivatives. nih.gov These intermediates play a pivotal role in generating a wide array of biologically active compounds through cycloaddition, replacement, and ring-closure reactions. benthamdirect.com The choice of aldehyde and the reaction conditions, such as the use of microwave irradiation or specific catalysts like glacial acetic acid, can be optimized to improve yield and reaction time. benthamdirect.comnih.gov
Interactive Table: Synthesis of Triazole-based Schiff Bases
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Key Transformation | Result | Reference |
|---|---|---|---|---|---|
| 4-[amino]-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted benzaldehydes | Microwave irradiation | Imine formation | Triazole Schiff bases (4a-f) | benthamdirect.com |
| 3,5-diamino-1,2,4-triazole | Various aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) | Not specified | Condensation | Triazole Schiff bases for metal complexes | researchgate.net |
| Compound 3 (a triazole-thiol) | Several aromatic aldehydes | Not specified | Schiff base formation | Schiff bases (4a-d) | nih.gov |
| Triazole | Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) | Ethanol, glacial acetic acid | Imine formation | Triazole hydrazone derivatives (VA, VB, VC) | researchgate.net |
Utilization of α,α′-Dibromo-o-xylene and Amines for Dihydroisoindole Frameworks
The isoindole or dihydroisoindole portion of the target molecule, 5H-s-Triazolo(5,1-a)isoindole, is often constructed using bifunctional building blocks that can undergo cyclization with an amine source. A key precursor for this purpose is α,α′-dibromo-o-xylene, also known as 1,2-bis(bromomethyl)benzene. sigmaaldrich.comtcichemicals.com This compound provides the necessary carbon framework of the fused benzene (B151609) ring and the two methylene groups required for the isoindole core.
α,α′-Dibromo-o-xylene is a solid at room temperature with a melting point of 91-94 °C. sigmaaldrich.com The synthetic strategy typically involves a nucleophilic substitution reaction where a primary amine attacks the two bromomethyl groups, leading to the formation of the five-membered isoindole ring. This reaction creates the N-substituted dihydroisoindole framework, which can then be further reacted to build the fused triazole ring. The reactivity of the benzylic bromides in α,α′-dibromo-o-xylene makes it an effective electrophile for this cyclization process.
Interactive Table: Precursors for Dihydroisoindole Framework
| Electrophile | Nucleophile | Product Framework | Key Features | Reference |
|---|---|---|---|---|
| α,α′-Dibromo-o-xylene | Primary Amine | N-substituted Dihydroisoindole | Forms the core isoindole ring system for subsequent triazole fusion. | sigmaaldrich.comtcichemicals.com |
Derivatization Strategies for Enhancing Molecular Complexity and Diversity of 5H-s-Triazolo(5,1-a)isoindole Scaffolds
Once the core 5H-s-Triazolo(5,1-a)isoindole scaffold is synthesized, its molecular complexity and diversity can be significantly enhanced through various derivatization strategies. These modifications are crucial for exploring the structure-activity relationships of this class of compounds in medicinal chemistry. ontosight.ainih.gov The derivatization can target different positions on the fused heterocyclic system, including the pendant phenyl group and the core scaffold itself.
Strategies often involve multi-step chemical reactions, including cyclization and substitution reactions, to introduce a variety of functional groups. ontosight.ai For example, in the analogous benthamdirect.comontosight.aiprepchem.com-triazolo[1,5-a]quinoxalin-4(5H)-one system, derivatization has been performed at both the endocyclic amide nitrogen and an ester functionality, allowing for the introduction of diverse chemical moieties. nih.govfrontiersin.org Techniques such as N-methylation using greener reagents like dimethyl carbonate, hydrolysis of ester groups to carboxylic acids, and subsequent amidation expand the range of accessible analogues. frontiersin.org
For the 2-phenyl-5H-s-Triazolo(5,1-a)isoindole scaffold, substitutions can be made on the 2-phenyl ring. For instance, replacing the phenyl group with a biphenyl (B1667301) substituent creates 2-(4-biphenylyl)-5H-s-Triazolo(5,1-a)isoindole. ontosight.ai This modification can influence the molecule's interaction with biological targets. ontosight.ai Similarly, introducing substituents like an ethoxy group at the meta-position of the phenyl ring yields compounds such as 2-(m-ethoxyphenyl)-5H-s-Triazolo(5,1-a)isoindole. ontosight.ai These derivatization campaigns are essential for generating libraries of compounds for biological screening and developing new lead molecules. ontosight.ainih.gov
Interactive Table: Derivatization of Triazole-Fused Scaffolds
| Scaffold | Derivatization Strategy | Reagents/Conditions | Resulting Functional Group/Modification | Reference |
|---|---|---|---|---|
| benthamdirect.comontosight.aiprepchem.com-triazolo[1,5-a]quinoxalin-4(5H)-one | N-methylation | Dimethyl carbonate, K2CO3, 140 °C | N-methylated derivative | frontiersin.org |
| benthamdirect.comontosight.aiprepchem.com-triazolo[1,5-a]quinoxalin-4(5H)-one | Ester Hydrolysis | NaOH, MeOH/H2O | Carboxylic acid derivative | frontiersin.org |
| 5H-s-Triazolo(5,1-a)isoindole | Phenyl group modification | Synthesis with substituted phenyl precursors | Introduction of biphenyl or methoxyphenyl groups at the 2-position | ontosight.aiontosight.ai |
Reaction Mechanisms and Pathways Involving 5h S Triazolo 5,1 a Isoindole Architectures
Mechanistic Investigations of Triazolo(5,1-a)isoindole Formation Reactions
While specific mechanistic studies for the formation of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole are not extensively detailed in the available literature, the synthesis of analogous fused 1,2,4-triazole (B32235) systems provides a basis for proposing a plausible mechanistic pathway. The formation of such heterocycles often involves a key [3+2] cycloaddition reaction or an intramolecular cyclization.
One common approach to the synthesis of similar fused triazole systems involves the reaction of a heterocyclic amine with a reagent that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. For instance, the synthesis of 1,2,4-triazolo[4,3-a]quinazolin-5-ones has been achieved through the cyclization of a 2-hydrazino-quinazolin-4-one with one-carbon donors nih.gov.
A plausible pathway for the formation of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole could initiate from a suitable isoindole precursor. For example, a reaction could commence with 2-aminoisoindoline, which, upon reaction with an appropriate benzimidate derivative or a related species, would introduce the phenyl-substituted carbon and the adjacent nitrogen atom. Subsequent intramolecular cyclization and aromatization would then lead to the final tricyclic product.
Another potential route involves an intramolecular oxidative cyclization. For example, the synthesis of benzo nih.govdalalinstitute.comthiazolo[2,3-c] nih.govwikipedia.orgopenochem.orgtriazole derivatives has been achieved through the oxidation of a mercaptophenyl moiety to its disulfide, followed by a C-H bond functionalization that enables an intramolecular ring closure. A similar strategy could be envisioned for the triazolo-isoindole system, starting from a suitably functionalized isoindole precursor.
The synthesis of related benzothiazole- wikipedia.orgopenochem.orgias.ac.intriazolo[5,1-a]isoindoles has been reported via a CuI-catalyzed one-pot reaction, highlighting the utility of metal-catalyzed processes in constructing such fused systems researchgate.net. This suggests that a copper-catalyzed reaction between an appropriate isoindole derivative and a phenyl-containing triazole precursor could be a viable synthetic strategy.
Reactivity of the Isoindole Moiety: Diels-Alder Cycloadditions and Related Transformations
In a typical Diels-Alder reaction, the isoindole would act as the 4π component, reacting with a 2π dienophile. The reaction of pyrrolo[2,1-a]isoindoles with maleimides has been shown to proceed, leading to the formation of new polycyclic structures nih.gov. This suggests that 2-phenyl-5H-s-Triazolo(5,1-a)isoindole could potentially react with various dienophiles, such as maleimides, acrylates, and quinones, to yield complex cycloadducts.
The regioselectivity and stereoselectivity of such Diels-Alder reactions would be of significant interest. The substitution pattern on both the isoindole and the dienophile would play a crucial role in determining the outcome of the reaction. For instance, the use of chiral dienophiles or catalysts could lead to the enantioselective synthesis of novel polycyclic frameworks.
It is important to note that the aromaticity of the heterocyclic system can impact its reactivity in cycloaddition reactions. For example, thiophene, which is more aromatic than furan, is a poorer diene in Diels-Alder reactions mdpi.com. The triazolo-isoindole system possesses a degree of aromatic character that might influence its propensity to undergo cycloaddition.
Intramolecular and Intermolecular Interactions in Fused Triazole Systems
The three-dimensional structure and crystal packing of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole are dictated by a variety of non-covalent interactions. While a specific crystal structure for this compound is not available in the searched literature, analysis of related fused triazole systems provides insight into the likely interactions at play.
Analysis of Intramolecular π-π Stacking and Hydrogen Bonding
In the solid state, π-π stacking interactions are a common feature in aromatic heterocyclic compounds. These interactions, arising from the attractive non-covalent forces between aromatic rings, play a crucial role in stabilizing the crystal lattice. In the crystal structure of a related 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole rings are associated in pairs, suggesting a π-π interaction nih.gov. The presence of the phenyl group and the extended aromatic system in 2-phenyl-5H-s-Triazolo(5,1-a)isoindole makes it highly probable that π-π stacking interactions, both intramolecular (between the phenyl ring and the isoindole moiety) and intermolecular, would be significant features of its solid-state structure.
Hydrogen bonding, although less likely to be a dominant intramolecular force in the parent compound, could play a role in the crystal packing if suitable hydrogen bond donors and acceptors are present in substituted derivatives or in the presence of co-crystallized solvent molecules. In the crystal structure of 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a] dalalinstitute.comwikipedia.orgias.ac.intriazin-5(4H)-one, both intramolecular and intermolecular hydrogen bonds are observed nih.gov.
Study of Steric and Electronic Influences on Molecular Conformation
The conformation of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole is influenced by a balance of steric and electronic effects. The phenyl group at the 2-position of the triazole ring is not coplanar with the fused heterocyclic system. The dihedral angle between the phenyl ring and the triazole ring in a related 4,5-disubstituted vicinal triazole was found to be significant, indicating steric hindrance conicet.gov.ar. A similar non-planar conformation is expected for 2-phenyl-5H-s-Triazolo(5,1-a)isoindole.
The electronic nature of substituents on the phenyl ring or the isoindole moiety would also influence the molecular conformation by altering the electron distribution and, consequently, the strength of intramolecular interactions. A conformational analysis of 5-lipoxygenase inhibitors highlighted the importance of substituents in defining the active conformation of the molecules nih.gov.
Table 1: Summary of Potential Non-Covalent Interactions in 2-phenyl-5H-s-Triazolo(5,1-a)isoindole and Related Systems
| Interaction Type | Description | Potential Role in 2-phenyl-5H-s-Triazolo(5,1-a)isoindole |
| π-π Stacking | Attractive interaction between aromatic rings. | Likely to be a dominant force in crystal packing, both intramolecularly and intermolecularly. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | May play a role in substituted derivatives or with co-crystallized solvents. |
| Steric Hindrance | Repulsive interaction between electron clouds of nearby atoms or groups. | Influences the dihedral angle between the phenyl ring and the triazolo-isoindole core. |
| Electronic Effects | Influence of substituents on the electron distribution of the molecule. | Can modulate the strength of non-covalent interactions and affect the overall conformation. |
Theoretical and Experimental Elucidation of Reaction Pathways (e.g., Curtin-Hammett Principle)
The Curtin-Hammett principle is a fundamental concept in chemical kinetics that can be applied to reactions where two or more rapidly interconverting isomers react to form different products wikipedia.orgopenochem.org. The principle states that the ratio of the products is not determined by the relative populations of the ground-state isomers but by the difference in the free energies of the transition states leading to each product dalalinstitute.comias.ac.in.
In the context of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole, the Curtin-Hammett principle could be relevant in several scenarios. For example, if a reaction involving this molecule proceeds through different conformational isomers that are in rapid equilibrium, the product distribution would be governed by the relative energies of the transition states for each conformer's reaction pathway.
A hypothetical application could be in a diastereoselective reaction where two conformers of a chiral derivative of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole react with a reagent to form two different diastereomeric products. Even if one conformer is significantly more stable and thus more populated at equilibrium, the major product could arise from the less stable conformer if its reaction pathway has a lower activation energy wikipedia.org. This has been observed in the diastereoselective synthesis of a macrocycle, where the product distribution was rationalized using the Curtin-Hammett principle nih.gov.
Table 2: Key Concepts of the Curtin-Hammett Principle
| Concept | Description |
| Rapid Interconversion | The rate of interconversion between isomers must be much faster than the rate of product formation. |
| Irreversible Reactions | The reactions of the isomers to form products must be irreversible. |
| Transition State Control | The product ratio is determined by the difference in the free energies of the transition states (ΔΔG‡). |
| Non-correlation with Ground-State Population | The product ratio does not necessarily reflect the equilibrium populations of the reacting isomers. |
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the energies of the ground-state conformers and the transition states of their respective reactions. Such calculations would provide a quantitative basis for applying the Curtin-Hammett principle and predicting the outcome of reactions involving 2-phenyl-5H-s-Triazolo(5,1-a)isoindole and its derivatives.
Advanced Spectroscopic and Structural Characterization of 5h S Triazolo 5,1 a Isoindole, 2 Phenyl and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Differentiation and Structural Assignment (e.g., 1D, COSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of magnetically active nuclei.
In the ¹H NMR spectrum, the protons of the phenyl and isoindole moieties are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) at the 5-position of the isoindole ring would likely produce a characteristic singlet at approximately δ 5.2-5.3 ppm, as seen in related triazolo-isoindole systems. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Data for 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-5 (CH₂) | ~5.2-5.3 (s, 2H) | ~50-51 |
| Aromatic H | ~7.0-8.5 (m) | ~110-150 |
| Aromatic C | ~110-150 |
Note: Data are estimated based on analogues and related structures. Actual values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, the IR spectrum would be characterized by absorption bands corresponding to its aromatic and heterocyclic components.
Table 2: Characteristic IR Absorption Bands for 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H (CH₂) | Stretching | 2850 - 2960 |
| C=N (Triazole) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS and HRESIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, which has a molecular formula of C₁₅H₁₁N₃, the calculated molecular weight is 233.27 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 233. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula. For this compound, the expected exact mass is 233.0953. nih.gov HRESIMS analysis of related triazolo-isoindole analogues typically shows the protonated molecular ion [M+H]⁺, and the experimentally determined mass is compared to the calculated mass, with a very low margin of error, to validate the elemental composition. mdpi.com
X-ray Diffraction Crystallography for Solid-State Structural Determination
For a compound like 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, obtaining a suitable single crystal would allow for the unambiguous confirmation of its fused heterocyclic structure. The analysis would reveal the planarity of the different ring systems and the dihedral angle between the phenyl substituent and the triazolo-isoindole core. researchgate.net Crystallographic studies on related fused triazole and indole (B1671886) systems have provided detailed structural information, including the crystal system (e.g., monoclinic, triclinic), space group (e.g., P-1, P2₁), and unit cell parameters. researchgate.netmdpi.com This information is crucial for understanding intermolecular interactions, such as π-π stacking, that govern the solid-state properties of the material. researchgate.netmdpi.com
Table 3: Example Crystallographic Data Parameters from X-ray Diffraction
| Parameter | Description | Example Data from an Analogue |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Triclinic) | Triclinic researchgate.net |
| Space Group | The symmetry group of the crystal (e.g., P-1) | P-1 researchgate.net |
| a, b, c (Å) | Unit cell dimensions | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å researchgate.net |
| α, β, γ (°) | Unit cell angles | α = 100.50°, β = 98.61°, γ = 103.81° researchgate.net |
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com It is a primary method for determining the absolute configuration of chiral molecules in solution. nih.gov
The parent compound, 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, is achiral and therefore would not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for example through substitution at the 5-position or by creating a chiral axis (atropisomerism), ECD would become a vital tool for assigning the absolute stereochemistry of the resulting enantiomers. The experimental ECD spectrum would be compared with spectra predicted by computational methods, such as time-dependent density functional theory (TD-DFT), to confidently assign the (R) or (S) configuration to a specific enantiomer. nih.govnih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.
For 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, with the molecular formula C₁₅H₁₁N₃, the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the empirical formula and the purity of the sample. This technique is a fundamental and routine part of characterizing new chemical entities.
Table 4: Elemental Analysis Data for C₁₅H₁₁N₃
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 12.01 | 77.23 |
| Hydrogen (H) | 1.01 | 4.75 |
Computational Chemistry and Molecular Modeling Studies of 5h S Triazolo 5,1 a Isoindole, 2 Phenyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These methods are used to investigate the electronic structure, stability, and reactivity of compounds like 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
For analogous fused triazole systems, DFT calculations have been employed to correlate theoretical data with experimental results, such as X-ray diffraction geometries and UV-visible absorption spectra. nih.govmdpi.com Such studies help in rationalizing reaction pathways and predicting the most likely sites for electrophilic and nucleophilic attacks by analyzing the molecule's electrostatic potential map. nih.gov While specific HOMO-LUMO energy values for 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- are not detailed in available literature, the application of these methods to similar heterocyclic structures suggests their utility in predicting its reactivity profile. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.
Investigation of Binding Modes with Biological Receptors (e.g., Human γ-Tubulin, EGFR, Mpro Protease)
Derivatives of the triazoloisoindole scaffold have been investigated as potential inhibitors for various therapeutic targets. For instance, in silico studies on related benzothiazole- Current time information in Miami, FL, US.echemi.comnih.govtriazolo[5,1-a]isoindoles have explored their binding interactions with the human γ-tubulin receptor, a target for anticancer agents. Although specific docking studies for the 2-phenyl- derivative against human γ-tubulin, Epidermal Growth Factor Receptor (EGFR), or the main protease (Mpro) of SARS-CoV-2 are not extensively documented, the general approach involves placing the ligand into the receptor's binding site and calculating a docking score that estimates the binding affinity. The binding mode reveals the specific orientation and conformation of the ligand within the active site, highlighting key interactions that contribute to its inhibitory potential.
Prediction of Non-Covalent Interactions
The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Docking simulations provide detailed predictions of these interactions. For example, in studies of similar triazole-containing compounds, the triazole nitrogen atoms are often identified as key hydrogen bond acceptors, forming crucial connections with amino acid residues like lysine (B10760008) or serine in the active site. The phenyl group of 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- would be expected to participate in hydrophobic or pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. Visualizing these interactions helps in understanding the structural basis of molecular recognition and guides the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and stability of the protein-ligand complex in a simulated physiological environment. For related triazole derivatives, MD simulations have been used to assess the stability of the docked pose, calculating metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation. These studies confirm whether the key interactions predicted by docking are maintained over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjmchemsci.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
For various classes of triazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.govjmaterenvironsci.comnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. Although a specific QSAR model for 5H-s-Triazolo(5,1-a)isoindole derivatives is not publicly available, such studies on analogous series typically reveal that modifications to the phenyl ring substituent could significantly influence activity. nih.govjmchemsci.com The models quantitatively describe how factors like the presence of electron-withdrawing or bulky groups impact the inhibitory potential against a specific target. nih.gov
In Silico ADME Studies and Predictive Pharmacokinetics
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools provide early-stage assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage attrition in drug development. researchgate.netpensoft.net
Basic physicochemical properties for 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- have been computed. These parameters are essential for predicting its ADME profile. For instance, Lipinski's Rule of Five is a common guideline used to evaluate drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Below is a table of computationally predicted properties relevant to ADME analysis for the title compound.
| Property | Predicted Value | ADME Relevance |
| Molecular Weight | 233.27 g/mol | Influences absorption and distribution. echemi.com |
| XLogP3 | 3.0 | Measures lipophilicity, affecting solubility and membrane permeability. echemi.com |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. echemi.com |
| Hydrogen Bond Acceptor Count | 2 | Affects solubility and binding to targets. echemi.com |
| Rotatable Bond Count | 1 | Influences conformational flexibility and binding entropy. echemi.com |
These predicted values suggest that 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- possesses physicochemical characteristics that are generally favorable for a potential oral drug candidate. Further in silico studies would typically involve predictions of metabolic stability, potential for cytochrome P450 inhibition, and aqueous solubility to build a more comprehensive pharmacokinetic profile.
Exploration of Biological Activities and Structure Activity Relationships Sar of 5h S Triazolo 5,1 a Isoindole, 2 Phenyl Analogues
General Overview of Biological Relevance of Triazoloisoindole and Related Scaffolds
The triazoloisoindole nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. Compounds incorporating this scaffold have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The unique three-dimensional structure and electronic characteristics of the triazoloisoindole core allow for specific interactions with various biological targets, making it a privileged scaffold in drug discovery. The fusion of the triazole and isoindole rings creates a rigid molecular framework that can be functionalized at various positions to modulate its biological activity and pharmacokinetic properties. Research into related scaffolds, such as indole (B1671886) and triazole derivatives, has further highlighted the potential of nitrogen-containing heterocycles in the development of new therapeutic agents. researchgate.net
In Vitro Antimicrobial Research and SAR Studies
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activities. Analogues of 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- have been a subject of interest in this area.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
While specific studies on the antibacterial activity of 2-phenyl-5H-s-triazolo[5,1-a]isoindole analogues are not extensively documented in publicly available literature, research on related triazole and indole-containing compounds provides valuable insights into their potential. For instance, various 1,2,4-triazole (B32235) derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria.
Structure-activity relationship (SAR) studies on related triazole compounds have indicated that the nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial potency. For example, the presence of electron-withdrawing groups on the phenyl ring can enhance activity against certain bacterial strains.
Further research is required to specifically elucidate the antibacterial spectrum and SAR of 2-phenyl-5H-s-triazolo[5,1-a]isoindole analogues.
Anti-Biofilm Properties
Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. Consequently, there is a growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms.
Research into related heterocyclic compounds has shown promise in this area. For example, new thiazole (B1198619) nortopsentin analogues have been identified as inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov These compounds were found to interfere with the initial stages of biofilm development without affecting the growth of planktonic bacteria, suggesting an anti-virulence mechanism of action. nih.gov Specifically, certain derivatives demonstrated potent activity against Staphylococcus aureus biofilm formation, with IC50 values in the low micromolar range. nih.gov
Although direct studies on the anti-biofilm properties of 2-phenyl-5H-s-triazolo[5,1-a]isoindole analogues are limited, the findings from related heterocyclic systems suggest that this scaffold could be a valuable starting point for the design of novel anti-biofilm agents.
In Vitro Antiviral Research and SAR Studies
The search for new antiviral agents is a critical area of pharmaceutical research. The triazole nucleus is present in some antiviral drugs, and various triazole derivatives have been investigated for their antiviral activities.
Activity against HIV-1 Reverse Transcriptase
The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a key target for antiretroviral therapy. A study focusing on 1,2,4-triazolo[1,5-a]pyrimidines explored their potential as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) activity. nih.gov While these compounds did not show activity against the HIV-1 IIIB strain in cell culture, they did exhibit inhibitory activity against the RNase H function in the low micromolar range. nih.gov
This research highlights the potential of triazole-based scaffolds to interact with allosteric sites on the HIV-1 RT enzyme. nih.gov Although this study did not investigate the 2-phenyl-5H-s-triazolo[5,1-a]isoindole core specifically, it provides a rationale for exploring analogues of this scaffold as potential HIV-1 RT inhibitors. Further molecular modeling and in vitro screening of 2-phenyl-5H-s-triazolo[5,1-a]isoindole derivatives are warranted to assess their potential in this therapeutic area.
Other Reported Biological Activities of Related Triazoloisoindole Compounds
Beyond the primary therapeutic targets, the triazoloisoindole scaffold and its related structures have been investigated for a variety of other biological effects. These studies, while not always focused on the 2-phenyl-5H-s-Triazolo(5,1-a)isoindole core, provide valuable insights into the potential broader bioactivity of this class of compounds.
While specific studies on the antihelmintic activity of 2-phenyl-5H-s-Triazolo(5,1-a)isoindole analogues are not extensively documented, research on related heterocyclic compounds provides some indication of potential. For instance, a series of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline (B50416) derivatives were synthesized and evaluated for their anthelmintic properties. nih.gov Among the tested compounds, two derivatives, 6e and 6o, demonstrated notable antihelmintic activity. nih.gov
Furthermore, a study on 2-substituted-4,5-diphenyl imidazoles revealed significant anthelmintic activity. nih.gov Several compounds in this series exhibited paralysis and death times for the tested worms that were comparable to or better than the standard drugs, albendazole (B1665689) and piperazine (B1678402) citrate, at the same concentration. nih.gov Specifically, compounds with 2-hydroxyphenyl, 3-methoxyphenyl, 2-phenylethenyl, 4-fluorophenyl, and 3-nitrophenyl substituents at the 2-position of the diphenyl imidazole (B134444) scaffold showed significant activity. nih.gov Isoindole derivatives have also been noted for their potential anthelmintic properties in broader reviews of their biological activities. nih.gov
Table 1: Antihelmintic Activity of Selected 2-substituted-4,5-diphenyl imidazoles
| Compound | Substituent at 2-position | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| 1b | 2-hydroxyphenyl | - | - |
| 1c | 3-methoxyphenyl | - | - |
| 1e | 2-phenylethenyl | - | - |
| 1g | 4-fluorophenyl | - | - |
| 1h | 3-nitrophenyl | - | - |
| Albendazole (Standard) | - | 0.54 | 2.16 |
| Piperazine Citrate (Standard) | - | 0.58 | 2.47 |
Specific paralysis and death times for individual compounds were reported as significant but not detailed in the provided source. nih.gov
The therapeutic potential of triazole-containing compounds as anticonvulsant agents has been a subject of considerable research. nih.govzsmu.edu.ua While direct studies on 2-phenyl-5H-s-Triazolo(5,1-a)isoindole analogues are limited, structure-activity relationship (SAR) studies of related fused triazole systems offer valuable insights.
For instance, research on 5-phenyl- nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazolin-3-amine derivatives has identified key structural features that influence anticonvulsant activity. researchgate.net These studies, utilizing the maximal electroshock seizure (MES) test, have shown that certain substitutions on the phenyl ring are crucial for efficacy.
A review of triazole derivatives in anticonvulsant drug design highlights several important SAR points. nih.gov For many active compounds, the presence of a substituted phenyl ring is a common feature. For example, in a series of coumarin-incorporated 1,2,4-triazole-5-thione derivatives, a specific compound showed significant protection from seizures in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. nih.gov
Table 2: Anticonvulsant Activity of a Selected 5-phenyl- nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazolin-3-amine Derivative
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| Compound with 2-bromophenyl at position 5 | 27.4 | >150 | >5.5 |
Data from a study on related quinazoline derivatives. researchgate.net
The general pharmacophore model for many anticonvulsant drugs includes a hydrophobic domain, a hydrogen-bonding domain, and an electron donor moiety. researchgate.net The 2-phenyl-5H-s-Triazolo(5,1-a)isoindole structure incorporates these features, suggesting a potential for anticonvulsant activity that warrants further investigation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy due to its role in immune suppression. nih.gov The inhibition of IDO1 can restore T-cell function and enhance anti-tumor immunity. Various heterocyclic scaffolds, including those containing a triazole ring, have been explored as IDO1 inhibitors.
While research specifically targeting 2-phenyl-5H-s-Triazolo(5,1-a)isoindole analogues as IDO1 inhibitors is not widely published, studies on other triazole-containing molecules have shown promise. For example, a series of compounds with urea (B33335) and 1,2,3-triazole structures were designed and evaluated for IDO1 inhibitory activity, with one compound demonstrating an IC₅₀ value of 0.75 μM. nih.gov Another study focused on 4,5-disubstituted 1,2,3-triazoles identified potent and selective IDO1 inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net
The general structure of many IDO1 inhibitors involves a heterocyclic core that can interact with the heme group in the enzyme's active site. The triazole ring within the 5H-s-Triazolo(5,1-a)isoindole scaffold could potentially fulfill this role.
Table 3: IDO1 Inhibitory Activity of Selected Triazole Derivatives
| Compound Scaffold | Key Structural Features | IC₅₀ (μM) |
|---|---|---|
| Urea and 1,2,3-triazole | - | 0.75 |
| 4,5-disubstituted 1,2,3-triazole | - | Low nanomolar range |
Data from studies on different triazole-based scaffolds. nih.govresearchgate.net
A thorough review of the scientific literature did not yield any studies investigating the abortifacient mechanisms of 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl- or its related analogues. This area appears to be unexplored in the context of this specific chemical scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-s-Triazolo(5,1-a)isoindole, 2-phenyl-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization or arylation reactions. For example, halogenated imidazoles undergo intramolecular arylation under reflux conditions with acetic acid as a catalyst, as demonstrated in the formation of structurally similar isoindole derivatives . Key variables include reflux duration (3–5 hours) and stoichiometric ratios of reagents (e.g., 1.1 equiv of formyl-indole derivatives). Purity optimization often requires post-synthesis HPLC purification, achieving >98% purity in analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing 5H-s-Triazolo(5,1-a)isoindole derivatives, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography are critical for resolving structural ambiguities, particularly in distinguishing regioisomers or enantiomers . For example, NOE cross-peaks confirmed the relative configuration of pyrimido[2,1-a]isoindole derivatives, while absolute configurations were determined via chiral HPLC coupled with computational modeling . Contradictions between NMR and mass spectrometry data should be addressed by repeating analyses under standardized conditions (e.g., deuterated solvents, controlled pH) .
Q. What preliminary toxicity profiles exist for 2-phenyl-substituted triazolo-isoindoles, and how should researchers design in vivo assays?
- Methodological Answer : Subcutaneous (Scu) and oral (Orl) administration studies in rodents indicate reproductive toxicity at low doses (e.g., Scu-ham TDLo: 5 mg/kg; Orl-ham TDLo: 25 mg/kg) . Experimental designs should include dose-response curves across gestation periods (e.g., days 4–8 post-conception) and controls for metabolic byproducts (e.g., NOx and Cl− emissions during decomposition) .
Advanced Research Questions
Q. How do electronic substituent effects modulate the photophysical properties of 2-phenyl-triazolo-isoindoles, particularly in ESIPT (Excited-State Intramolecular Proton Transfer) systems?
- Methodological Answer : The phenyl group at the 2-position enhances π-conjugation, stabilizing charge-transfer states. In ESIPT-active analogs (e.g., hydroxy-substituted derivatives), time-resolved fluorescence and DFT calculations reveal proton transfer barriers <10 kcal/mol, with emission wavelengths sensitive to solvent polarity . Researchers should combine solvatochromic studies with CAM-B3LYP/6-311++G(d,p) calculations to predict Stokes shifts .
Q. What strategies resolve contradictions in reported biological activities of triazolo-isoindole derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., rat vs. hamster models) or impurity profiles. For example, Hamida et al. (1999) reported lower cytotoxicity in hydrazino-triazinoindoles compared to fluorinated analogs, attributed to differences in logP values . Meta-analyses should standardize assays (e.g., MTT protocol) and validate compound purity via LC-MS before activity comparisons .
Q. How can enantioselective synthesis of 5H-s-Triazolo(5,1-a)isoindole derivatives be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric RDA (Retro-Diels-Alder) reactions using propargyl-substituted β-amino acids yield enantiopure pyrimido[2,1-a]isoindoles. Chiral palladium catalysts (e.g., (R)-BINAP-PdCl₂) achieve enantiomeric excess (ee) >90% in domino ring-closure reactions . Monitoring ee requires chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents .
Q. What computational methods predict the aromaticity and stability of fused triazolo-isoindole systems?
- Methodological Answer : Nucleus-Independent Chemical Shift (NICS) calculations and anisotropy of the induced current density (ACID) plots quantify aromaticity. For benzo-fused derivatives, NICS(1) values range from −8 to −12 ppm, indicating strong diatropic rings. Stability correlates with HOMO-LUMO gaps (3.5–4.0 eV), computable via Gaussian 16 at the B3LYP/def2-TZVP level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
